4'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl chloride
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Overview
Description
4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride: is a chemical compound with the molecular formula C9H4BrClF3O It is a derivative of phenacyl chloride, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The reaction temperature is usually maintained at low to moderate levels to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Chemistry: In chemistry, 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. Its reactive groups allow for selective labeling and cross-linking experiments.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its ability to undergo various chemical reactions due to the presence of reactive halogen and trifluoromethyl groups. These groups can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal research.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 4-Bromobenzotrifluoride
Comparison: Compared to similar compounds, 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the same aromatic ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other compounds may not be as effective. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[4-bromo-3-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-5-2-1-4(6(16)3-11)7(8(5)12)9(13,14)15/h1-2H,3H2 |
InChI Key |
FWOOYJWKDGVCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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